2-(2-Aminoethyl)-6-fluoropyridin-4-OL
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Overview
Description
2-(2-Aminoethyl)-6-fluoropyridin-4-OL is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of an aminoethyl group and a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents to introduce the aminoethyl group, followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-fluoropyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminoethyl and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Aminoethyl)-6-fluoropyridin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-fluoropyridin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions, while the fluorine atom can enhance its binding affinity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylpyridine: Lacks the fluorine atom, which may result in different binding properties and biological activities.
6-Fluoropyridin-4-OL: Lacks the aminoethyl group, affecting its ability to interact with biological targets.
2-(2-Aminoethyl)-pyridine: Similar structure but without the fluorine atom, leading to different chemical and biological properties
Uniqueness
2-(2-Aminoethyl)-6-fluoropyridin-4-OL is unique due to the presence of both the aminoethyl group and the fluorine atom, which together enhance its chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-fluoro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9FN2O/c8-7-4-6(11)3-5(10-7)1-2-9/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
NMOQRIMQJQSCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)F)CCN |
Origin of Product |
United States |
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